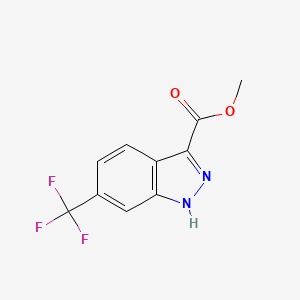

Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-3-2-5(10(11,12)13)4-7(6)14-15-8/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKCVMICQDVGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696298 | |

| Record name | Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877773-17-6 | |

| Record name | Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Heterocycle

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1] Its unique bicyclic aromatic nature allows it to mimic purine bases and engage in various biological interactions. When further functionalized with a trifluoromethyl (-CF3) group, its properties are significantly enhanced. The -CF3 group is a powerful modulator of a molecule's physicochemical and pharmacokinetic properties, often improving metabolic stability, membrane permeability, and binding affinity to target proteins.[2]

Physicochemical Properties and Characterization

The introduction of the methyl ester and trifluoromethyl groups imparts specific characteristics to the indazole core. The properties of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate can be inferred from its structure and data available for its carboxylic acid precursor.

| Property | Value (for 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid) | Expected Impact of Methyl Esterification |

| Molecular Formula | C9H5F3N2O2[3][4] | C10H7F3N2O2 |

| Molecular Weight | 230.14 g/mol [3][4] | 244.17 g/mol |

| Appearance | White to off-white or light yellow crystalline powder (for the acid) | Expected to be a solid, likely crystalline |

| Solubility | Increased solubility in organic solvents (e.g., DCM, EtOAc, MeOH) compared to the carboxylic acid | |

| Reactivity | The carboxylic acid can undergo esterification, amidation, etc. | The ester is a versatile handle for further derivatization, such as amide formation via aminolysis or reduction to the corresponding alcohol. |

Characterization: Standard analytical techniques would be employed to confirm the structure and purity of this compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the presence of the methyl ester and trifluoromethyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C=O stretch of the ester.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Synthesis and Purification: A Validated Protocol

The most direct and common method for the synthesis of this compound is the esterification of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid. A robust and scalable method involves acid-catalyzed esterification in methanol.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of indazole carboxylic acids.[6]

Materials:

-

6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS: 887576-98-9)

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄) or Methanesulfonic acid (MsOH), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a stirred solution of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid or methanesulfonic acid (0.1-0.2 eq) at room temperature.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dilute the residue with dichloromethane or ethyl acetate and carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Continue adding the bicarbonate solution until effervescence ceases.

-

Self-Validation: The cessation of gas evolution indicates that the acid catalyst has been fully neutralized, which is crucial for preventing product degradation during extraction and purification.

-

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The indazole core is a key pharmacophore in many kinase inhibitors, and the trifluoromethyl group can enhance their potency and pharmacokinetic properties.[1]

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors share a common structural motif where the indazole core acts as a hinge-binding moiety, interacting with the ATP-binding site of the kinase. The 3-carboxylate position is a convenient attachment point for side chains that can extend into other pockets of the active site, thereby conferring selectivity and potency. The 6-trifluoromethyl group often resides in a hydrophobic pocket, contributing to the overall binding affinity.

Caption: Derivatization pathways and applications of the title compound in drug discovery.

Use in the Synthesis of Synthetic Cannabinoids

It is also important to note that the indazole-3-carboxylate scaffold has been utilized in the synthesis of synthetic cannabinoids.[7][8] The N1 position of the indazole ring is typically alkylated, and the methyl ester at the 3-position is often converted to an amide. This highlights the versatility of this chemical scaffold, but also underscores the need for responsible use and awareness of its potential for misuse.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and its trifluoromethyl-substituted indazole core makes it an attractive starting material for the development of novel therapeutics, particularly kinase inhibitors. The protocols and information provided in this guide are intended to support researchers and scientists in leveraging this valuable compound in their drug discovery and development efforts.

References

- 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302. PubChem. [Link]

- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.

- Methyl 1-(4-fluorobenzyl)

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. [Link]

- Methyl 6-(trifluoromethyl)

- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]

- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.

- O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes. PubMed. [Link]

- Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid [cymitquimica.com]

- 4. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-(TRIFLUOROMETHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]

A Technical Guide to Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a key heterocyclic compound in medicinal chemistry and drug development. The indazole scaffold is a privileged structure known for its diverse biological activities, and the trifluoromethyl and methyl ester substitutions on this particular derivative make it a valuable intermediate for synthesizing targeted therapeutic agents. This guide details the molecule's fundamental physicochemical properties, provides a detailed protocol for its synthesis and characterization, discusses its applications, and outlines essential safety and handling procedures for laboratory use. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction to the Indazole Scaffold

The 1H-indazole core is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery. Its structure mimics the purine nucleobases, allowing it to interact with a wide range of biological targets, including protein kinases, cannabinoid receptors, and various enzymes. The incorporation of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modifying the pharmacokinetic profile of a potential drug candidate. This guide focuses specifically on the methyl ester derivative, a crucial and versatile building block for further chemical elaboration.

Physicochemical and Molecular Properties

The precise molecular weight and other key identifiers of this compound are fundamental for its accurate use in quantitative experimental settings. The compound is the methyl ester derivative of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₇F₃N₂O₂ | Calculated |

| Molecular Weight | 244.17 g/mol | Calculated |

| Monoisotopic Mass | 244.0460 Da | Calculated |

| CAS Number | 885278-41-1 (for the parent carboxylic acid) | [1][2] |

| Canonical SMILES | COC(=O)C1=NN(C2=C1C=C(C=C2)C(F)(F)F) | N/A |

| InChI Key | (for the parent carboxylic acid) PUNYEWFCUQQVCA-UHFFFAOYSA-N | [1][2] |

| Predicted XLogP3 | 2.3 (for the parent carboxylic acid) | [1] |

| Appearance | Expected to be a solid at room temperature | N/A |

Synthesis, Purification, and Characterization

The most direct and common method for preparing this compound is through the esterification of its corresponding carboxylic acid precursor. This reaction is typically catalyzed by a strong acid.

Synthetic Pathway Overview

The synthesis involves the reaction of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or methanesulfonic acid, under reflux conditions to drive the reaction to completion.[3]

Caption: Esterification of the parent carboxylic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 20-30 mL per gram of starting material) to serve as both the solvent and the reactant.[3]

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (approx. 0.05-0.1 eq) to the stirring mixture.[3]

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol.[3]

-

Neutralization: Carefully dilute the residue with ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Continue adding until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, typically using a solvent system such as ethyl acetate/hexanes, to afford the pure this compound.

Characterization and Quality Control Workflow

Validation of the final product's identity and purity is critical. A standard workflow involves multiple analytical techniques.

Caption: Post-synthesis characterization workflow.

Anticipated Spectroscopic Profile

While specific experimental data should be acquired for each batch, the expected spectroscopic characteristics can be predicted based on the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the indazole ring system. A singlet peak integrating to one proton for the N-H. A sharp singlet peak integrating to three protons around 3.9-4.0 ppm for the methyl ester (-OCH₃) group. |

| ¹³C NMR | Resonances in the aromatic region (110-150 ppm). A signal for the ester carbonyl carbon (~160-170 ppm). A signal for the methyl ester carbon (~52 ppm). A quartet for the trifluoromethyl carbon (-CF₃) due to C-F coupling. |

| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 245.05. |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a highly valuable intermediate for creating more complex molecules.

-

Kinase Inhibitors: The indazole scaffold is central to many potent kinase inhibitors. This compound can be hydrolyzed back to the carboxylic acid, which is then coupled with various amines to create a library of 1H-indazole-3-carboxamide derivatives.[4] These derivatives have been investigated as inhibitors of targets like p21-activated kinase 1 (PAK1), which is implicated in tumor progression.[4]

-

Synthetic Cannabinoid Research: The methyl ester of indazole-3-carboxylic acid is a known precursor in the synthesis of certain classes of synthetic cannabinoids.[5][6][7] Its derivatives are used as analytical reference standards in forensic and research applications to study the pharmacology and toxicology of these compounds.[6]

-

General Medicinal Chemistry: As a versatile building block, it allows for N-alkylation or N-arylation at the indazole nitrogen, providing another vector for structural modification to optimize binding, selectivity, and pharmacokinetic properties for various biological targets.[5]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for structurally similar indazole derivatives.[8][9][10][11]

GHS Hazard Identification

Based on related compounds, this compound should be handled as a hazardous substance.[1]

-

Pictograms:

-

Health Hazard (Exclamation Mark)

-

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Eyewash stations and safety showers should be readily accessible.[11]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.[8]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[8][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][11]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[10][11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][11]

Conclusion

This compound is a foundational chemical entity whose value lies in its potential for elaboration into a vast array of biologically active molecules. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for medicinal chemists. Understanding its characteristics, synthesis, and proper handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the pursuit of novel therapeutics.

References

- National Center for Biotechnology Information. (n.d.). 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. PubChem.

- Angene Chemical. (2024, April 21).

- DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218872). DEA.gov. [Link]

- PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.

- PubChemLite. (n.d.). 6-(trifluoromethyl)-1h-indazole-3-carboxylic acid (C9H5F3N2O2). PubChemLite.

- This compound. (n.d.). Various sources.

- Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

- Der Pharma Chemica. (n.d.).

- Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.

- PubMed. (2020, October 1). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]

- ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid.

- National Institutes of Health. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.

- National Institutes of Health. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

- 1. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Methyl 1H-indazole-3-carboxylate | 43120-28-1 | FM131984 [biosynth.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. aksci.com [aksci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized "privileged structure," known for its ability to bind to a wide range of biological targets. The incorporation of a trifluoromethyl (-CF3) group at the 6-position critically enhances key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, making this molecule a valuable and versatile building block for the synthesis of novel therapeutic agents. Derivatives of the 6-(trifluoromethyl)-1H-indazole core have been investigated for their potential as kinase inhibitors, anti-cancer agents, and modulators of other key cellular pathways.

This technical guide provides a comprehensive overview of the core physicochemical properties, a validated synthesis protocol, spectral analysis, and safety considerations for this compound, designed for researchers, chemists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity and key computed and experimental properties of the molecule are crucial for its application in synthesis and screening.

Structure and Identifiers

dot graph "chemical_structure" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12];

} . Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Systematic Name | This compound | IUPAC Nomenclature |

| CAS Number | 877773-17-6 | [BLDpharm, ChemScene][1][2] |

| Molecular Formula | C₁₀H₇F₃N₂O₂ | [BIOFOUNT][3] |

| Molecular Weight | 244.17 g/mol | [BIOFOUNT][3] |

| InChI Key | Not readily available. | - |

| SMILES | O=C(C1=NNC2=C1C=CC(C(F)(F)F)=C2)OC | - |

| Appearance | Expected to be a solid at room temperature. | General Observation |

| Melting Point | Not experimentally determined in available literature. | - |

| Solubility | Expected to be soluble in methanol, ethyl acetate, and DMSO. | General Observation |

| pKa | Not experimentally determined in available literature. | - |

| LogP | Not experimentally determined in available literature. | - |

Synthesis and Mechanism

The most direct and industrially scalable method for preparing this compound is via the Fischer-Speier esterification of its corresponding carboxylic acid precursor. This method is favored for its operational simplicity and use of common, inexpensive reagents.

Conceptual Synthesis Workflow

The synthesis is a straightforward, acid-catalyzed reaction. The workflow begins with the carboxylic acid precursor, which is commercially available.

// Nodes A [label="Starting Material:\n6-(Trifluoromethyl)-1H-indazole-\n3-carboxylic acid (CAS 887576-98-9)"]; B [label="Reagents:\nMethanol (Solvent & Reactant)\nSulfuric Acid (Catalyst)"]; C [label="Process:\nFischer-Speier Esterification"]; D [label="Reaction Conditions:\nReflux (Heat)"]; E [label="Workup:\nNeutralization (e.g., NaHCO₃)\nExtraction (e.g., Ethyl Acetate)"]; F [label="Purification:\nColumn Chromatography"]; G [label="Final Product:\nthis compound"];

// Edges A -> C; B -> C; C -> D [label="Requires"]; D -> E [label="Followed by"]; E -> F [label="Followed by"]; F -> G [label="Yields"]; } . Figure 2: General workflow for the synthesis via Fischer Esterification.

Representative Experimental Protocol

While a specific protocol for this exact molecule is not widely published, the following procedure is adapted from a well-established synthesis of a closely related analogue, Methyl 6-bromo-1H-indazole-3-carboxylate, and represents a robust and reliable method.

-

Reaction Setup: To a suspension of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 15-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.2-0.3 eq) with stirring.

-

Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Scientific Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4] This activation is necessary for the nucleophilic attack by the weakly nucleophilic methanol. The use of excess methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

-

Quenching and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Spectroscopic Data

¹H NMR (Proton NMR)

The expected proton NMR spectrum (in a solvent like DMSO-d₆) would feature:

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The proton at the 7-position would likely appear as a doublet, the proton at the 5-position as a doublet of doublets, and the proton at the 4-position as a singlet or a narrowly split signal.

-

NH Proton: A broad singlet corresponding to the indazole N-H proton, likely in the δ 13-14 ppm region, which is characteristic for this functional group.

-

Methyl Ester Protons: A sharp singlet at approximately δ 3.9-4.0 ppm, integrating to three protons, corresponding to the -OCH₃ group.

¹³C NMR (Carbon NMR)

The carbon NMR spectrum would be expected to show 10 distinct signals:

-

Carbonyl Carbon: A signal around δ 160-165 ppm for the ester carbonyl.

-

Aromatic Carbons: Signals for the seven carbons of the indazole ring system in the δ 110-145 ppm range. The carbon attached to the trifluoromethyl group will show coupling to the fluorine atoms (a quartet).

-

Trifluoromethyl Carbon: A quartet signal (due to C-F coupling) typically around δ 120-125 ppm.

-

Methyl Carbon: A signal around δ 52-53 ppm for the ester's methyl carbon.

Applications in Research and Development

The indazole scaffold is a cornerstone in modern medicinal chemistry. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for oncology.

-

Scaffold for Kinase Inhibitors: Many clinically approved kinase inhibitors, such as Axitinib, feature an indazole core. The 3-position of the indazole is a common attachment point for pharmacophores that interact with the hinge region of the kinase ATP-binding pocket.

-

Intermediate for Synthetic Cannabinoids: The ester functional group at the 3-position is readily converted to an amide, a common structural motif in many classes of synthetic cannabinoids. The synthesis of these compounds is crucial for creating analytical reference standards for forensic and toxicological applications.

-

Fragment-Based Drug Discovery: As a "fragment," this molecule possesses the ideal complexity and functionality to be used in screening campaigns to identify initial hits against novel biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related indazole derivatives and general principles of laboratory safety should be strictly followed.

-

Hazard Classification (Anticipated): Based on analogous compounds, this molecule should be handled as if it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of biologically active compounds. Its utility is derived from the combination of the privileged indazole scaffold and the property-enhancing trifluoromethyl group. Understanding its physicochemical properties, synthesis, and handling is essential for its effective and safe use in a research and development setting. The straightforward Fischer esterification provides a reliable route to its synthesis, enabling further exploration of its derivatives in the quest for new and improved therapeutics.

References

- Lindgren, K. et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology.

- BIOFOUNT. Methyl 6-(Trifluoromethyl)

- Talele, T. T. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Organic Chemistry Portal.

- Wikipedia.

- Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Solubility of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a key intermediate in contemporary pharmaceutical research. In the absence of extensive published solubility data for this specific molecule, this document offers a predictive framework based on its molecular structure and physicochemical properties. Furthermore, it presents detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work, ensuring both scientific integrity and experimental success.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[1][2][3] It is a critical determinant of a drug's bioavailability, directly influencing the proportion of the substance that enters systemic circulation and becomes available to exert its therapeutic effect.[3][4] Poor solubility can lead to inadequate drug absorption, necessitating higher doses that may increase the risk of adverse effects.[1][5] Therefore, a thorough understanding of a compound's solubility profile in various solvents is paramount for formulation development, purification strategies, and ensuring consistent therapeutic efficacy.[2][4]

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of novel therapeutic agents. Its trifluoromethyl group and indazole core are common pharmacophores that can impart desirable properties to a drug candidate. A comprehensive understanding of its solubility is thus essential for its effective application in the synthesis of next-generation pharmaceuticals.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. By examining the key functional groups and overall architecture of this compound, we can make informed predictions about its behavior in different organic solvents.

Key Structural Features:

-

Indazole Core: This bicyclic aromatic system is relatively nonpolar and will contribute to solubility in solvents with similar characteristics.

-

Trifluoromethyl Group (-CF3): This highly electronegative group can engage in dipole-dipole interactions and may slightly increase solubility in more polar solvents.

-

Methyl Ester Group (-COOCH3): The ester functionality introduces polarity and the potential for hydrogen bond acceptance, enhancing solubility in protic and polar aprotic solvents.

-

N-H Group: The indazole ring contains a proton-donating nitrogen, allowing for hydrogen bonding with acceptor solvents.

Based on these features, this compound is predicted to be a compound with moderate polarity. It is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in lower alcohols like methanol and ethanol. Its solubility is likely to be moderate in esters such as ethyl acetate and in chlorinated solvents like dichloromethane. In nonpolar solvents such as hexanes and toluene, its solubility is predicted to be low.

Inferred Solubility from Structurally Related Compounds

| Solvent | Polarity Index | Inferred Solubility of this compound | Rationale/Evidence from Related Compounds |

| Polar Aprotic Solvents | |||

| Dimethylformamide (DMF) | 6.4 | High | Used as a reaction solvent for the synthesis of indazole-3-carboxamide derivatives, indicating good solubility of the starting materials and products.[6][7] |

| Acetone | 5.1 | Moderate to High | Employed in purification (chromatography) of a related methyl-indazole-carboxylate, suggesting good solubility. |

| Polar Protic Solvents | |||

| Methanol (MeOH) | 5.1 | Moderate to High | Used as a solvent for the synthesis and purification of various indazole derivatives.[3] |

| Ethanol (EtOH) | 4.3 | Moderate | A common solvent for recrystallization of indazole-based compounds, suggesting good solubility at elevated temperatures and lower solubility at room temperature.[7] |

| Solvents of Intermediate Polarity | |||

| Dichloromethane (DCM) | 3.1 | Moderate | Used to dissolve a crude indazole derivative before purification, indicating at least moderate solubility. |

| Ethyl Acetate (EtOAc) | 4.4 | Moderate | Frequently used for extraction and crystallization of indazole esters, indicating good solubility, particularly when heated.[4][8] |

| Tetrahydrofuran (THF) | 4.0 | Moderate | A common reaction solvent for the synthesis of indazole esters.[8] |

| Nonpolar Solvents | |||

| Heptane/Hexanes | 0.1 | Low | Used as an anti-solvent or in combination with more polar solvents for chromatography, suggesting low solubility. |

| Toluene | 2.4 | Low to Moderate |

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The following are standard, reliable protocols for determining the solubility of a solid compound in an organic solvent.

The Shake-Flask Method (Thermodynamic Solubility)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the sample to ensure a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the solubility in units of mg/mL or g/100mL.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated at equilibrium.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

-

Prolonged Agitation: Guarantees that the system has reached a true thermodynamic equilibrium.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

High-Throughput Screening (HTS) for Kinetic Solubility

This method is suitable for rapid assessment of solubility, particularly in early-stage drug discovery.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the organic solvents of interest.

-

Precipitation Detection: After a defined incubation period, assess for precipitation using nephelometry (light scattering) or UV-Vis spectroscopy. The concentration at which precipitation is first observed is the kinetic solubility.

Self-Validating System:

The combination of a thermodynamic method (shake-flask) and a kinetic method (HTS) provides a robust and self-validating approach to understanding the solubility of a compound. The thermodynamic solubility represents the true equilibrium state, while kinetic solubility provides insights into the potential for supersaturation and precipitation under non-equilibrium conditions, which is highly relevant to many pharmaceutical processes.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Solubility Relationship

Caption: Predicted Solubility Based on Solvent Polarity.

Conclusion

While direct, published quantitative data on the solubility of this compound in organic solvents is currently limited, a combination of structural analysis and inference from related compounds provides a strong predictive framework. This guide has outlined the likely solubility profile of this important pharmaceutical intermediate, suggesting high solubility in polar aprotic solvents and decreasing solubility with reduced solvent polarity.

Crucially, this document provides robust, detailed, and validated experimental protocols to empower researchers to determine precise solubility data in their own laboratories. By employing the methodologies described herein, scientists and drug development professionals can confidently and accurately assess the solubility of this compound, facilitating its effective use in the advancement of pharmaceutical research and development.

References

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

- Babu, A., & Raj, V. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

- Alwsci Technologies. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci Blog. [Link]

- Slideshare. (2019). Solubility and its Importance.pptx. [Link]

- International Specialist Journals. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

- Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]

- Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

- DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)- phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

- DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl-)

Sources

- 1. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid [cymitquimica.com]

- 3. dea.gov [dea.gov]

- 4. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will deconstruct the spectrum feature by feature, linking empirical data to the underlying molecular architecture. This document serves as both a practical reference for spectral interpretation and a detailed explanation of the physical principles governing the observed phenomena, including chemical shift, spin-spin coupling, and the significant electronic effects of the trifluoromethyl substituent.

Introduction: The Role of NMR in Structural Elucidation

The precise characterization of molecular structure is a cornerstone of chemical research and drug development. Among the suite of analytical tools available, ¹H NMR spectroscopy provides a rapid and remarkably detailed picture of a molecule's proton framework.[3][4] By analyzing four key aspects of the spectrum—the number of signals, their chemical shifts (δ), the integration (peak area), and the signal splitting (multiplicity)—we can systematically deduce the connectivity and electronic environment of protons within a molecule.[1][5]

This guide focuses on this compound. Its structure, featuring an indazole bicyclic system, a methyl ester, and a trifluoromethyl group, presents a rich collection of spectroscopic features that are ideal for illustrating the power of ¹H NMR analysis. Understanding this spectrum is critical for confirming the identity, purity, and structure of this and related compounds.

Molecular Structure and A Priori Spectral Prediction

Before analyzing the experimental spectrum, a proficient scientist first examines the molecular structure to predict the expected ¹H NMR signals. This predictive exercise is foundational to accurate spectral assignment.

Figure 1: Structure of this compound with Proton Designations

A simplified representation of the molecule's proton environments.

Based on the structure, we can predict five distinct proton signals:

-

Three Aromatic Protons (H-4, H-5, H-7): These protons are on the benzene portion of the indazole ring. They are chemically non-equivalent and should appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).[5] Their splitting patterns will be dictated by their coupling to adjacent protons.

-

One N-H Proton: The proton on the indazole nitrogen is labile. Its signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet.[4]

-

Three Methyl Ester Protons (O-CH₃): These three protons are equivalent and have no adjacent proton neighbors. Therefore, they will appear as a sharp singlet. Due to the electronegativity of the adjacent oxygen atom, this signal is expected in the δ 3.5-4.5 ppm range.[5]

Experimental Protocol for High-Resolution ¹H NMR

Achieving a high-quality, interpretable spectrum is contingent on meticulous sample preparation and proper instrument parameterization.[6][7]

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7][8]

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes the compound well and its residual proton signal does not typically overlap with signals of interest. Furthermore, the N-H proton is often well-resolved in DMSO-d₆. Chloroform-d (CDCl₃) is another common alternative.[8]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Mix gently until the sample is fully dissolved.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][9]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Workflow

The process from sample to spectrum follows a standardized workflow to ensure data integrity and reproducibility.

Influence of the -CF₃ group on aromatic proton signals.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. Each of the five distinct proton environments gives rise to a predictable and assignable signal. The chemical shifts and splitting patterns of the aromatic protons are highly informative, reflecting their connectivity and the powerful electronic influence of the trifluoromethyl substituent. The characteristic signals for the labile N-H proton and the methyl ester singlet complete the spectral picture. This guide demonstrates how a systematic, first-principles approach to spectral analysis allows for the confident structural verification of complex organic molecules.

References

- OpenOChem Learn. (n.d.). Interpreting.

- Ye, C., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Anal Biochem, 398(2), 263-5.

- Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.

- Unknown. (2014). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. JOURNAL OF ADVANCES IN CHEMISTRY, 8(3), 1707-1715.

- Unknown. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.

- University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants.

- Castellano, S., et al. (n.d.). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry - ACS Publications.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- Svor, L., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH.

- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- Claramunt, R. M., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups.

- Western University. (n.d.). NMR Sample Preparation.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...

- Reddit. (2024). The Effect of Fluorine in 1H NMR : r/Chempros.

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. emerypharma.com [emerypharma.com]

- 3. acdlabs.com [acdlabs.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. scribd.com [scribd.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this document establishes a robust predictive framework for its ¹³C NMR data. We detail the theoretical principles underpinning the chemical shifts, present a recommended experimental protocol for data acquisition, and offer a thorough, reasoned interpretation of the predicted spectrum. Furthermore, this guide outlines the application of advanced 2D NMR techniques, such as HSQC and HMBC, which are essential for the definitive structural confirmation of the title compound. This document serves as a vital resource for researchers engaged in the synthesis, purification, and structural elucidation of novel indazole derivatives.

Introduction: The Role of NMR in Characterizing Indazole Scaffolds

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This compound is a key synthetic intermediate, valued for its potential in the development of novel therapeutic agents. The presence of a trifluoromethyl (-CF₃) group, a methyl ester (-COOCH₃), and the bicyclic indazole core creates a unique electronic environment, making structural verification paramount.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules. It provides direct insight into the carbon framework, offering information on the number of distinct carbon environments, their hybridization state, and their electronic surroundings. For a molecule like this compound, ¹³C NMR is crucial for confirming the successful synthesis, assessing purity, and ensuring correct regiochemistry. This guide provides a predictive analysis, offering researchers a reliable benchmark for interpreting experimentally acquired data.

Foundational Principles: Predicting the ¹³C NMR Spectrum

The ¹³C chemical shift (δ) is highly sensitive to the local electronic environment of each carbon atom. Electron-withdrawing groups deshield the nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups cause a shielding effect, shifting the resonance upfield.

In this compound, several key structural features dictate the expected ¹³C NMR spectrum:

-

Indazole Ring System: The aromatic benzene ring fused to the pyrazole ring creates a distinct set of signals. The carbons of the benzene portion typically resonate between 110 and 140 ppm. The bridgehead carbons (C3a and C7a) have characteristic shifts influenced by the fusion.

-

Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful electron-withdrawing substituent. The carbon of the -CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of ~270 Hz.[1][2] Furthermore, it strongly deshields the carbon to which it is attached (C6) and influences the chemical shifts of other carbons in the benzene ring through both inductive and resonance effects.[3][4]

-

Methyl Carboxylate (-COOCH₃) Group: The ester group contains two distinct carbons. The carbonyl carbon (C=O) is significantly deshielded and is expected to resonate in the 160-165 ppm region.[5] The methoxy carbon (-OCH₃) will appear in the aliphatic region, typically around 52 ppm.[5] The ester at the 3-position influences the electronic distribution within the pyrazole ring.

Recommended Experimental Protocol for Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of the title compound, a standardized and carefully executed experimental procedure is essential.

Protocol: ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.[6]

-

Transfer the sample into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for its versatility.[6]

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required.[6]

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) to ensure good signal dispersion and sensitivity.

-

Tune and match the ¹³C probe according to the manufacturer's guidelines.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Key Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: ~200-220 ppm to cover all expected carbon signals.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

-

Number of Scans: 1024 scans or more, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum carefully to obtain a flat baseline.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

-

Predictive ¹³C NMR Analysis and Interpretation

Based on data from structurally analogous compounds and established substituent effects, a predicted ¹³C NMR spectrum for this compound is presented below. The numbering scheme used for assignment is shown in the accompanying diagram.[3][5]

Diagram: Molecular Structure and Carbon Numbering

Caption: Structure of the title compound with IUPAC numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F coupling) | Rationale for Assignment |

| C=O | ~162.5 | Singlet | Typical chemical shift for an ester carbonyl carbon, deshielded by the double bond to oxygen.[7] |

| C3 | ~135.5 | Singlet | Attached to the electron-withdrawing ester group and part of the pyrazole ring.[7] |

| C3a | ~123.0 | Singlet | Aromatic bridgehead carbon, influenced by fusion to both rings. |

| C4 | ~125.0 | Quartet (⁴JCF ≈ 3-5 Hz) | Aromatic CH. Its shift is influenced by the adjacent bridgehead carbon and is expected to show small long-range coupling to the -CF₃ group.[3] |

| C5 | ~118.5 | Quartet (³JCF ≈ 4 Hz) | Aromatic CH ortho to the -CF₃ group. Experiences deshielding and shows a characteristic 3-bond coupling to the fluorine atoms.[8] |

| C6 | ~126.5 | Quartet (²JCF ≈ 32 Hz) | Quaternary carbon directly attached to the highly electron-withdrawing -CF₃ group, resulting in significant deshielding and a large 2-bond C-F coupling constant.[4][8] |

| C7 | ~113.0 | Singlet | Aromatic CH meta to the -CF₃ group. Less influenced by the -CF₃ group compared to C5 and C7.[3] |

| C7a | ~141.0 | Singlet | Aromatic bridgehead carbon, part of the pyrazole ring and fused to the benzene ring. Typically downfield in indazole systems.[7] |

| -CF₃ | ~124.0 | Quartet (¹JCF ≈ 271 Hz) | The carbon of the trifluoromethyl group itself. Characterized by a very large one-bond coupling constant with fluorine, appearing as a distinct quartet.[3] |

| -OCH₃ | ~52.2 | Singlet | Aliphatic carbon of the methyl ester group.[5] |

Definitive Assignment using 2D NMR Spectroscopy

While the predicted ¹³C spectrum provides a strong foundation, unambiguous assignment requires experimental confirmation using two-dimensional (2D) NMR techniques. These experiments correlate signals from different nuclei, revealing the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of carbons with their directly attached protons (¹JCH).[9][10] This is the most effective method for identifying which proton signal corresponds to which carbon signal.

-

Expected Correlations: It will show cross-peaks between the proton and carbon signals for C4, C5, C7, and the -OCH₃ group. Quaternary carbons (C=O, C3, C3a, C6, C7a, and -CF₃) will be absent from the HSQC spectrum.[11]

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is crucial for mapping the complete carbon skeleton by revealing long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[10][12] This allows for the assignment of quaternary carbons and piecing together molecular fragments.

Diagram: Key HMBC Correlations for Structural Confirmation

Caption: Expected key long-range HMBC correlations.

Key Diagnostic HMBC Correlations:

-

-OCH₃ Protons: Will show a strong correlation to the carbonyl carbon (C=O ) over two bonds and a weaker correlation to C3 over three bonds, confirming the ester's position.

-

H4 Proton: Will correlate to the bridgehead carbon C3a and the -CF₃ bearing carbon C6 .

-

H5 Proton: Will correlate to C7 and the bridgehead carbon C3a .

-

H7 Proton: Will correlate to C5 and the bridge-head carbon C7a .

By combining the information from the 1D ¹³C spectrum with HSQC and HMBC data, each carbon in this compound can be assigned with a high degree of confidence.[13]

Conclusion

This technical guide has provided a detailed predictive framework for the ¹³C NMR analysis of this compound. By understanding the fundamental principles of substituent effects and leveraging data from analogous structures, we have established a reliable set of predicted chemical shifts and assignments. The outlined experimental protocol provides a clear path for acquiring high-quality data, while the discussion on 2D NMR techniques highlights the necessary steps for achieving definitive, publication-quality structural elucidation. This guide empowers researchers to confidently interpret their spectroscopic data, accelerating the progress of their research and development efforts in the vital field of medicinal chemistry.

References

- Wiley-VCH. (2007). Supporting Information for a chemical synthesis publication. This document provides ¹³C NMR data for various indazole derivatives, including 3-ethoxycarbonyl-1H-indazole, which serves as a structural analogue for the title compound's core and ester moiety. URL

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. This paper includes ¹³C NMR data for 3-phenyl-6-(trifluoromethyl)-1H-indazole, providing crucial reference values for the trifluoromethyl-substituted benzene portion of the indazole ring. URL

- MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- ChemicalBook. (n.d.). 6-(trifluoromethyl)-1h-indazole(954239-22-6) 1 h nmr. Provides catalog information confirming the existence of the parent compound 6-(trifluoromethyl)-1H-indazole. URL

- ResearchGate. (n.d.). ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. This table provides comparative data for various indazole carboxylic acid derivatives, useful for understanding general chemical shift trends in this class of compounds. URL

- ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum.

- AWS. (n.d.). Supporting Information for a chemical synthesis publication. This document contains ¹³C NMR data for 3-Ethoxy-1-tosyl-6-(trifluoromethyl)

- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1.

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Discusses the challenges and methods for analyzing ¹³C spectra of fluorinated compounds, including the characteristic large coupling constants of -CF₃ groups. URL

- BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.

- ACS Publications. (n.d.). Supporting Information for a chemical synthesis publication. Contains ¹³C NMR data for various aromatic compounds with trifluoromethyl groups, illustrating the typical C-F coupling constants (J values). URL

- ACS Publications. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. This paper discusses the theoretical prediction of ¹³C NMR spectra, providing a basis for the predictive approach used in this guide. URL

- Taylor & Francis. (n.d.). HSQC – Knowledge and References. Provides a definition and application context for the HSQC NMR experiment. URL

- RSC Publishing. (n.d.). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. A detailed study on the ¹³C NMR of fluorinated aromatic compounds, discussing substituent effects and C-F coupling constants. URL

- ChemicalBook. (n.d.). 6-trifluoromethyl-1h-indazole-3-carboxylic acid methyl ester(877773-17-6) 1 h nmr. Catalog entry confirming the existence and CAS number of the title compound. URL

- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.

- AZoM. (2019). Inverse Heteronuclear Correlation - 2D NMR Experiments. A technical overview of inverse detection 2D NMR experiments like HSQC and HMBC. URL

- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. azom.com [azom.com]

- 13. acdlabs.com [acdlabs.com]

Mass spectrometry analysis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

Foreword

In the landscape of modern drug discovery, this compound stands out as a pivotal structural motif. Its prevalence in scaffolds targeting kinases and other critical cellular pathways necessitates robust, reliable, and well-understood analytical methodologies. Mass spectrometry (MS) is the definitive technique for the structural elucidation, quantification, and metabolic profiling of such compounds.[1] This guide is crafted for the practicing scientist, moving beyond a simple recitation of parameters to provide a deep, mechanistic understanding of the analytical process. We will explore the "why" behind the "how," grounding every experimental choice in the fundamental principles of chemistry and mass spectrometry to foster a truly authoritative and trustworthy analytical approach.

Analyte Profile: Predicting Ionization and Fragmentation Behavior

A successful analysis begins with a comprehensive understanding of the analyte's physicochemical properties.

-

Molecular Formula: C₁₀H₇F₃N₂O₂

-

Monoisotopic Mass: 244.0460 Da

-

Protonated Mass [M+H]⁺: 245.0538 Da

-

Structural Features & Implications for MS:

-

Indazole Core: This bicyclic aromatic system contains two nitrogen atoms, which are Lewis bases. These sites are readily protonated, making the molecule exceptionally well-suited for analysis by positive mode electrospray ionization (ESI).[2][3]

-

Methyl Ester: The ester group is a potential site for fragmentation, most commonly via the neutral loss of methanol.

-

Trifluoromethyl Group (-CF₃): This potent electron-withdrawing group influences the molecule's overall electronic character and can serve as a distinctive fragmentation marker through the loss of a •CF₃ radical.[4]

-

This initial assessment dictates our strategic direction: positive ion ESI is the clear choice for ionization, and we can anticipate specific, predictable fragmentation patterns in our tandem MS (MS/MS) experiments.

A Self-Validating Experimental Workflow

The integrity of any analytical result hinges on a well-designed and reproducible workflow. The following protocol is designed as a self-validating system, incorporating quality control checks to ensure data fidelity.

Core Experimental Workflow Diagram

Caption: A comprehensive and logical workflow for MS analysis.

Protocol: Sample Preparation

The objective is to present the analyte in a clean solution that is compatible with ESI.[5][6]

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve in 1.0 mL of HPLC-grade methanol. Vortex until fully dissolved.

-

Working Solution for Infusion (1 µg/mL): Dilute the stock solution 1:1000 into a final solvent composition of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid.

-

Causality:

-

Methanol/Acetonitrile/Water: This solvent system provides excellent solubility for the analyte and is ideal for ESI, promoting the formation of a stable spray.

-

0.1% Formic Acid: The addition of acid is crucial. It lowers the pH of the solution, ensuring a ready supply of protons (H⁺) to facilitate the formation of the desired [M+H]⁺ ion in the ESI source.[7]

-

Mass Spectrometry Method Development: An Expert Approach

Method development is an exercise in empirical optimization, guided by chemical principles. The following parameters are typical for a high-resolution quadrupole time-of-flight (Q-TOF) instrument.

Ion Source & MS1 Parameters

Table 1: Optimized Mass Spectrometer Parameters

| Parameter | Recommended Setting | Expertise & Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | Causality: The two nitrogen atoms in the indazole ring are basic sites that are readily protonated, leading to a strong signal for the [M+H]⁺ ion.[2][3] |

| Capillary Voltage | 3500 V | Expertise: This voltage creates a stable Taylor cone and efficient droplet formation without inducing unwanted in-source fragmentation. |

| Drying Gas (N₂) Flow | 10 L/min | Expertise: This flow rate efficiently removes solvent from the ESI droplets, aiding the transition of ions into the gas phase. |

| Gas Temperature | 250 °C | Expertise: Provides sufficient thermal energy for desolvation without causing thermal degradation of the analyte. |

| Nebulizer Pressure | 35 psig | Expertise: Assists in creating a fine aerosol, which is critical for reproducible ionization. |

| MS1 Scan Range | m/z 70–500 | Expertise: This range comfortably encompasses the precursor ion (m/z 245) and potential low-mass fragments or adducts. |

Tandem MS (MS/MS) for Structural Confirmation

MS/MS analysis provides a structural fingerprint of the molecule.[8]

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 245.0538 in the quadrupole.

-

Collision Energy Optimization: Apply a range of collision energies (e.g., ramping from 10 to 40 eV) with an inert gas (e.g., argon or nitrogen).

-

Rationale: A collision energy of ~25 eV is often optimal for molecules of this size, providing a rich spectrum of fragment ions without completely obliterating the precursor ion. This allows for the confirmation of the precursor-product relationship.

Spectral Interpretation: Deconstructing the Molecule

Proposed Fragmentation Pathway

The fragmentation of this compound is predictable and informative. The primary cleavage points are the ester group and the trifluoromethyl substituent.

Caption: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion.

Quantitative Data Summary

Table 2: High-Resolution MS/MS Fragment Ion Analysis

| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula | Mechanistic Origin |

| 245.0538 | 245.0538 | 0.0 | [C₁₀H₈F₃N₂O₂]⁺ | Precursor Ion [M+H]⁺ |

| 213.0276 | 213.0276 | 0.0 | [C₉H₄F₃N₂O]⁺ | Neutral loss of methanol (CH₃OH) from the methyl ester. This is a highly diagnostic fragmentation for methyl esters. |

| 185.0327 | 185.0327 | 0.0 | [C₈H₄F₃N₂]⁺ | Subsequent neutral loss of carbon monoxide (CO) from the m/z 213 fragment. |

| 176.0515 | 176.0515 | 0.0 | [C₉H₈N₂O₂]⁺ | Loss of the trifluoromethyl radical (•CF₃) from the parent ion, confirming the presence of this group. |

Trustworthiness: System Suitability and Validation

To ensure the scientific integrity of the data, the following checks must be performed prior to sample analysis.

-

Mass Accuracy: Calibrate the mass spectrometer using a known standard. Before analysis, infuse the standard and confirm that the measured mass accuracy is < 3 ppm. This validates the instrument's ability to determine elemental composition.

-

Sensitivity: Prepare a dilute (e.g., 10 ng/mL) solution of the analyte. A signal-to-noise ratio (S/N) of >10 for the precursor ion at m/z 245.0538 confirms adequate system sensitivity.

-

Carryover: Inject a blank solvent sample immediately after running a high-concentration standard. The absence of the analyte signal in the blank demonstrates that there is no carryover between samples.

Conclusion

This guide provides an authoritative framework for the mass spectrometric analysis of this compound. By integrating a foundational understanding of the analyte's chemistry with a robust, self-validating experimental design, researchers can achieve high-confidence structural confirmation and develop quantitative assays with exceptional specificity. The detailed protocols and mechanistic explanations herein serve as a comprehensive resource for scientists in pharmaceutical development and related fields, enabling the generation of high-quality, defensible analytical data.

References

- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature.

- Sitarska, A. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.

- PubChem. (n.d.). 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information.

- Bhattacharya, S. (2013). Mass Spectrometry analysis of Small molecules. SlideShare.

- Koppen, P. (2018). Quantifying Small Molecules by Mass Spectrometry. LCGC International.

- McCabe, M. (2019). Prepping Small Molecules for Mass Spec. Biocompare.

- Chen, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.

- Wang, H., et al. (2014). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. ResearchGate.

- Li, Y., et al. (2022). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. ACS Publications.

- PubChem. (n.d.). Methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information.

- Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. PubMed.

- Kertesz, V., et al. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health.

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Institutes of Health.

- Ibáñez, M., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. PubMed.

Sources

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tecan.com [tecan.com]

- 6. biocompare.com [biocompare.com]

- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate